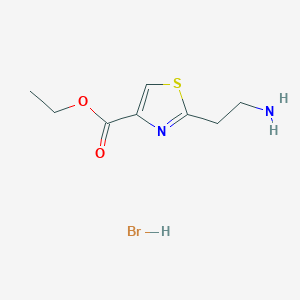

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide

CAS No.: 1803584-70-4

Cat. No.: VC2876891

Molecular Formula: C8H13BrN2O2S

Molecular Weight: 281.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803584-70-4 |

|---|---|

| Molecular Formula | C8H13BrN2O2S |

| Molecular Weight | 281.17 g/mol |

| IUPAC Name | ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H |

| Standard InChI Key | AJNSSHVRUWCJNS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)CCN.Br |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)CCN.Br |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide belongs to the broader class of thiazoles, heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structures. These heterocyclic compounds have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound features a thiazole ring with an ethyl carboxylate group at the 4-position and a 2-aminoethyl substitution at the 2-position, with hydrobromide as the counter ion. This structural arrangement confers specific chemical properties that contribute to its biological activity and potential pharmaceutical applications.

The compound is characterized by its specific chemical identifiers and physical properties, providing researchers with essential information for its proper handling and application in various research contexts. The detailed chemical identity information is crucial for distinguishing this compound from related thiazole derivatives and ensuring appropriate usage in research settings.

Chemical Identifiers and Basic Properties

The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 1803584-70-4 |

| Molecular Formula | C8H13BrN2O2S |

| Molecular Weight | 281.17 g/mol |

| IUPAC Name | ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide |

| European Community (EC) Number | 893-785-1 |

Synthesis and Preparation Methods

The synthesis of ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide typically involves several chemical steps designed to construct the thiazole ring with the appropriate substitution pattern. Understanding these synthetic routes is essential for researchers aiming to prepare this compound for further study or application in pharmaceutical development.

General Synthetic Approach

The primary synthetic pathway for ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of ethyl bromopyruvate with thiourea under carefully controlled conditions to optimize yields. This approach leverages the reactivity of the α-bromoketone functionality in ethyl bromopyruvate with the nucleophilic sulfur atom in thiourea to construct the thiazole ring. The reaction proceeds through a cyclization mechanism that forms the heterocyclic structure, followed by appropriate functionalization to introduce the 2-aminoethyl group.

While specific reaction conditions may vary depending on the desired scale and purity requirements, maintaining precise temperature control and reaction times is crucial for achieving optimal yields and minimizing side products. The synthesis requires careful handling of reagents and intermediate compounds to ensure the formation of the desired thiazole structure with the correct substitution pattern.

Biological Activities and Applications

Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide demonstrates several biological activities that make it a compound of interest in pharmaceutical research and development. These properties stem from its structural features and ability to interact with specific biological targets.

Antimicrobial Properties

One of the most notable biological activities of ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide is its antimicrobial potential. The compound has been reported to act as an antimicrobial agent by inhibiting bacterial cell wall synthesis. This mechanism of action is particularly valuable in the development of new antibacterial agents, especially in the context of increasing antimicrobial resistance.

The thiazole ring structure, which is present in many bioactive compounds, contributes significantly to this antimicrobial activity. The specific substitution pattern in ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide appears to enhance its interaction with bacterial targets involved in cell wall synthesis, potentially disrupting critical cellular processes necessary for bacterial survival and proliferation.

Research Status and Future Directions

Current research on ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide and similar thiazole derivatives highlights their potential in combating microbial resistance and developing novel therapeutic agents. The search results indicate ongoing interest in exploring the full pharmacological potential of this compound class, with particular emphasis on addressing challenges in antimicrobial therapy.

Future research directions may include more detailed structure-activity relationship studies to identify the specific structural features responsible for the compound's antimicrobial activity. Additionally, investigation of potential synergistic effects with existing antibiotics could provide valuable insights for combination therapy approaches to address resistant bacterial strains.

| Hazard Statement | Classification | Precautionary Category |

|---|---|---|

| H302 | Harmful if swallowed | Warning Acute toxicity, oral |

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

These hazard statements are associated with GHS hazard classes including Acute Toxicity 4, Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure 3 . The comprehensive hazard profile provides researchers with important information about potential risks associated with handling this compound.

Comparative Analysis with Related Compounds

Comparing ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide with related thiazole derivatives provides valuable context for understanding its unique properties and potential applications. Several structurally similar compounds appear in the scientific literature, each with distinct characteristics and applications.

Structural Comparison with Related Thiazole Derivatives

The search results include information on several related compounds, including ethyl 2-aminothiazole-4-carboxylate hydrobromide (CAS: 127942-30-7) and ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (CAS: 92819-12-0). These compounds share the thiazole core structure with ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide but differ in their substitution patterns.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide | 1803584-70-4 | C8H13BrN2O2S | 281.17 | Contains 2-aminoethyl group at 2-position |

| Ethyl 2-aminothiazole-4-carboxylate hydrobromide | 127942-30-7 | C6H9BrN2O2S | 253.12 | Contains amino group directly at 2-position |

| Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate | 92819-12-0 | C8H10N2O3S | 214.24 | Contains acetylamino group at 2-position |

These structural differences, while subtle, can significantly impact the compounds' chemical reactivity, biological activity, and physical properties . The presence of the 2-aminoethyl group in ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide introduces additional flexibility and a terminal amino group that can participate in different types of molecular interactions compared to the directly attached amino group in ethyl 2-aminothiazole-4-carboxylate hydrobromide.

Functional Implications of Structural Differences

The structural differences between these related thiazole derivatives can translate into distinct functional properties and applications. For instance, the additional carbon chain in the 2-aminoethyl group of ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide may allow for different spatial arrangements when interacting with biological targets compared to compounds with direct substitution at the 2-position.

Similarly, the acetylation of the amino group in ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate alters its hydrogen bonding capabilities and potentially its membrane permeability and metabolic stability. These structure-function relationships are crucial considerations in medicinal chemistry when developing compounds for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume